5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
CAS No.: 921889-56-7
Cat. No.: VC6944773
Molecular Formula: C19H15BrClN5O3
Molecular Weight: 476.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921889-56-7 |
|---|---|
| Molecular Formula | C19H15BrClN5O3 |
| Molecular Weight | 476.72 |
| IUPAC Name | 5-bromo-N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C19H15BrClN5O3/c20-16-5-4-15(29-16)18(27)22-6-7-26-17-14(9-24-26)19(28)25(11-23-17)10-12-2-1-3-13(21)8-12/h1-5,8-9,11H,6-7,10H2,(H,22,27) |
| Standard InChI Key | UQNSXGWMPKFDKA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br |
Introduction
5-Bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C19H15BrClN5O3, and it has a molecular weight of approximately 476.7 g/mol . This compound belongs to the class of heterocyclic compounds, specifically those containing pyrazolo[3,4-d]pyrimidine structures, which are known for their diverse biological activities and applications in drug development.
Structural Features and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core with a 3-chlorobenzyl substituent and a bromine atom, contributing to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, requiring specific reagents such as brominating agents (e.g., N-bromosuccinimide), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium on carbon).
Synthesis Overview
-
Reagents: N-bromosuccinimide, dimethylformamide, palladium on carbon.
-
Steps: Multi-step organic reactions involving bromination and coupling reactions.
Biological Activity and Potential Applications
The compound's mechanism of action involves interaction with specific biological targets within cells, making it a candidate for treating diseases related to dysregulated signaling pathways. Its structural features, including the bromine and chlorobenzyl groups, enhance its biological properties.
Potential Applications
-
Drug Development: Targeting various diseases through its interaction with biological pathways.
-
Research Tool: Useful in scientific research for studying complex biological systems.
Research and Development
Further studies are needed to fully explore the compound's physical properties, such as solubility and stability under different conditions. Continued research could lead to significant advancements in drug discovery and development strategies.
Future Directions
-
Comprehensive Physical Property Analysis: Determining solubility, stability, and other physical properties.
-
Biological Activity Studies: In-depth investigations into its mechanism of action and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume